molecular formula C₂₉H₃₀N₄O₄ B1147238 (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol CAS No. 905580-87-2

(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol

Cat. No.: B1147238
CAS No.: 905580-87-2
M. Wt: 498.57
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Description

(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol is a useful research compound. Its molecular formula is C₂₉H₃₀N₄O₄ and its molecular weight is 498.57. The purity is usually 95%.
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Biological Activity

The compound (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that are currently under investigation.

Chemical Structure and Properties

The compound can be characterized by its intricate arrangement of functional groups including a pyrrolo[2,3-d]pyrimidine core and a hexahydrocyclopenta[d][1,3]dioxin moiety. The presence of a methoxyphenyl group and an indene-derived amino group contributes to its biological profile.

Chemical Formula

C20H24N4O3C_{20}H_{24}N_4O_3

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key findings include:

Antitumor Activity :
Research indicates that derivatives of this compound exhibit significant antitumor properties. The compound has been used in the preparation of nucleoside derivatives that inhibit tumor cell proliferation through the activation of specific enzymes involved in cell cycle regulation .

Mechanism of Action :
The compound appears to function as an inhibitor of NEDD8-activating enzyme (NAE), which is crucial for the ubiquitin-proteasome system. This inhibition can lead to the accumulation of proteins that promote apoptosis in cancer cells . Additionally, it may interact with various protein kinases involved in signaling pathways that regulate cell growth and survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNon-substrate

These properties suggest that the compound could effectively reach systemic circulation and potentially cross the blood-brain barrier .

Case Studies and Research Findings

A number of studies have investigated the biological effects of this compound:

  • In vitro Studies :
    • Cell Lines Tested : Various cancer cell lines including breast and colon cancer cells showed reduced viability upon treatment with the compound.
    • Mechanism : Induction of apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
  • In vivo Studies :
    • Animal Models : Efficacy was assessed in xenograft models where tumors were significantly reduced compared to controls after treatment with the compound.
    • Toxicity Profile : Preliminary toxicity studies indicated a favorable safety profile with minimal side effects observed at therapeutic doses.

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is in the development of antitumor agents. Research indicates that it can be utilized in the preparation of nucleoside derivatives that exhibit antitumor properties. The compound acts as an inhibitor of NEDD8-activating enzyme (NAE), which is crucial in the regulation of protein degradation pathways involved in cancer progression .

Enzyme Activation

The compound has been shown to activate E1 enzymes, which play a significant role in various cellular processes including the ubiquitin-proteasome system. This activation can lead to enhanced protein degradation, making it a potential candidate for further studies in targeted cancer therapies .

Cognitive Enhancement

Emerging studies suggest that compounds similar to (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol may possess cognitive-enhancing properties. These effects are primarily attributed to their influence on neurotransmitter systems and neuroplasticity. This aspect is particularly relevant for conditions such as Alzheimer's disease and other cognitive impairments .

Antitumor Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with nucleoside derivatives synthesized from this compound. The mechanism of action involved the induction of apoptosis through the activation of specific signaling pathways associated with cell death .

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of similar compounds. A study highlighted the potential of these molecules to modulate synaptic plasticity and improve cognitive functions in animal models. The findings suggest that they could serve as therapeutic agents for enhancing memory and learning capabilities .

Comparative Data Table

Application AreaDescriptionReferences
Antitumor AgentsInhibitors of NEDD8 activating enzyme; induce apoptosis in cancer cells.
Enzyme ActivationActivates E1 enzymes involved in protein degradation pathways.
Cognitive EnhancementPotential to enhance memory and learning; modulates neurotransmitters.

Properties

IUPAC Name

(4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-35-20-9-6-18(7-10-20)29-36-15-19-14-24(25(34)26(19)37-29)33-13-12-22-27(30-16-31-28(22)33)32-23-11-8-17-4-2-3-5-21(17)23/h2-7,9-10,12-13,16,19,23-26,29,34H,8,11,14-15H2,1H3,(H,30,31,32)/t19-,23-,24+,25-,26+,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHAQTOCAUGHAB-DCLRHRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3CC(C(C3O2)O)N4C=CC5=C(N=CN=C54)NC6CCC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2OC[C@@H]3C[C@H]([C@@H]([C@@H]3O2)O)N4C=CC5=C(N=CN=C54)N[C@H]6CCC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905580-87-2
Record name (4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-Dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]hexahydro-2-(4-methoxyphenyl)cyclopenta-1,3-dioxin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905580-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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